molecular formula C16H11N5O5S2 B10872047 3-Nitro-5-[({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

3-Nitro-5-[({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10872047
M. Wt: 417.4 g/mol
InChI Key: WYSOMFAMZKBPRO-UHFFFAOYSA-N
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Description

3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a nitro group, a pyridyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.

    Attachment of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Formation of the Nitrobenzoic Acid: The nitro group is typically introduced through nitration of a benzoic acid derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the thiadiazole-pyridyl intermediate with the nitrobenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridyl and thiadiazole moieties can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A simpler compound with a nitro group on a pyridine ring.

    5-Nitro-2-thiophenecarboxylic acid: Contains a nitro group and a thiophene ring.

    4-Nitrobenzoic acid: Contains a nitro group on a benzoic acid ring.

Uniqueness

3-NITRO-5-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is unique due to its combination of a nitro group, a pyridyl group, and a thiadiazole moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C16H11N5O5S2

Molecular Weight

417.4 g/mol

IUPAC Name

3-nitro-5-[[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H11N5O5S2/c22-13(18-11-5-10(15(23)24)6-12(7-11)21(25)26)8-27-16-20-19-14(28-16)9-1-3-17-4-2-9/h1-7H,8H2,(H,18,22)(H,23,24)

InChI Key

WYSOMFAMZKBPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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